2-Cyclopropyl-2-methoxyethan-1-amine
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Overview
Description
“2-Cyclopropyl-2-methoxyethan-1-amine” is a chemical compound with the CAS Number: 1488263-56-4 . It has a molecular weight of 115.18 and its IUPAC name is 2-cyclopropyl-2-methoxyethanamine . The physical form of this compound is liquid .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 115.18 , a storage temperature of 4 degrees Celsius , and a physical form of liquid .Scientific Research Applications
Carbohydrate Polymers as Corrosion Inhibitors
Carbohydrate polymers, including derivatives with amine and hydroxyl groups, have been explored for their applications as corrosion inhibitors for metals. These polymers exhibit potential for metal protection due to their molecular and electronic structures, which may include functionalities similar to those in 2-Cyclopropyl-2-methoxyethan-1-amine (Umoren & Eduok, 2016).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional degradation methods. This research area is relevant for understanding the degradation mechanisms of compounds with nitrogen-containing functional groups similar to this compound (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have been studied for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This area of research illustrates the utility of amine groups in environmental applications, which may relate to the properties of this compound (Lin, Kong, & Chen, 2016).
Bio-inspired Adhesive Materials
Bio-inspired adhesive materials, including those conjugated with catechol to polymers like chitosan, demonstrate the potential for developing new biomaterials for medical applications. Research in this area highlights the importance of functional groups and their reactivity, which could be relevant for understanding the applications of this compound in biomaterials science (Ryu, Hong, & Lee, 2015).
Safety and Hazards
The safety information for “2-Cyclopropyl-2-methoxyethan-1-amine” includes several hazard statements: H226 and H314 . These indicate that the compound is flammable (H226) and can cause severe skin burns and eye damage (H314). Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), keeping the container tightly closed (P233), and using explosion-proof electrical/ventilating/lighting equipment (P241) .
Mechanism of Action
Target of Action
It is suggested that the compound may interact with enzymes involved in protein transport and localization .
Mode of Action
The mode of action of 2-Cyclopropyl-2-methoxyethan-1-amine involves a cyclopropane ring-opening reaction, which is assisted by an enzymatic nucleophile . This reaction results in the formation of a covalent bond with the target enzyme .
Biochemical Pathways
It is suggested that the compound may influence pathways related to protein transport and localization .
Result of Action
It is suggested that the compound may have an impact on protein transport and localization .
Biochemical Analysis
Biochemical Properties
Cyclopropyl groups are known to impart constraint in aliphatic systems while retaining a high fraction of sp3 . This makes them an appealing substituent in drug design .
Cellular Effects
The specific cellular effects of 2-Cyclopropyl-2-methoxyethan-1-amine are not well-studied. It is known that cyclopropyl groups can influence cellular processes. For instance, they can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes .
Molecular Mechanism
Cyclopropyl groups can influence the activity of CYP enzymes, which play a crucial role in drug metabolism .
Temporal Effects in Laboratory Settings
It is known that cyclopropyl groups can influence the stability of compounds .
Dosage Effects in Animal Models
It is known that cyclopropyl groups can influence the pharmacokinetics of drugs .
Metabolic Pathways
Cyclopropyl groups can influence the metabolism of drugs, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Cyclopropyl groups can influence the distribution of drugs within the body .
Subcellular Localization
Cyclopropyl groups can influence the localization of drugs within cells .
Properties
IUPAC Name |
2-cyclopropyl-2-methoxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIMNJFSGJOKSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488263-56-4 |
Source
|
Record name | 2-cyclopropyl-2-methoxyethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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